molecular formula C20H13ClFN3OS B2918805 N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895016-96-3

N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2918805
CAS No.: 895016-96-3
M. Wt: 397.85
InChI Key: KWKWAGJCZLRLAE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the benzothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound may be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for a range of industrial applications.

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide

  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-4-ylmethyl)benzamide

Uniqueness: N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide stands out due to its specific substitution pattern on the benzothiazole ring and the presence of the fluorine atom, which can influence its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-15-7-3-9-17-18(15)24-20(27-17)25(12-13-5-4-10-23-11-13)19(26)14-6-1-2-8-16(14)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKWAGJCZLRLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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